

Golidocitinib vs. Tofacitinib: A Head-to-Head Comparison of Kinase Selectivity

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Compound of Interest

Compound Name: *Golidocitinib*

Cat. No.: *B1649327*

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For researchers, scientists, and drug development professionals, understanding the nuanced selectivity profiles of kinase inhibitors is paramount for predicting efficacy and anticipating potential off-target effects. This guide provides a detailed, data-driven comparison of two prominent Janus kinase (JAK) inhibitors: **golidocitinib** and tofacitinib.

Golidocitinib is a potent and highly selective JAK1 inhibitor, while tofacitinib is considered a pan-JAK inhibitor, with activity against multiple members of the JAK family.^[1] This difference in selectivity is a key differentiator and may have significant implications for their respective therapeutic applications and safety profiles.

Kinase Inhibition Profile

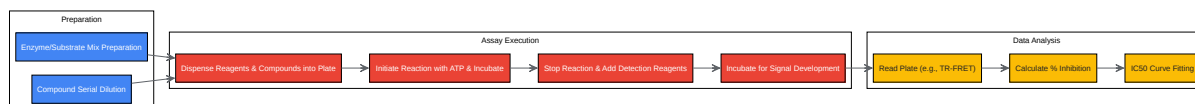
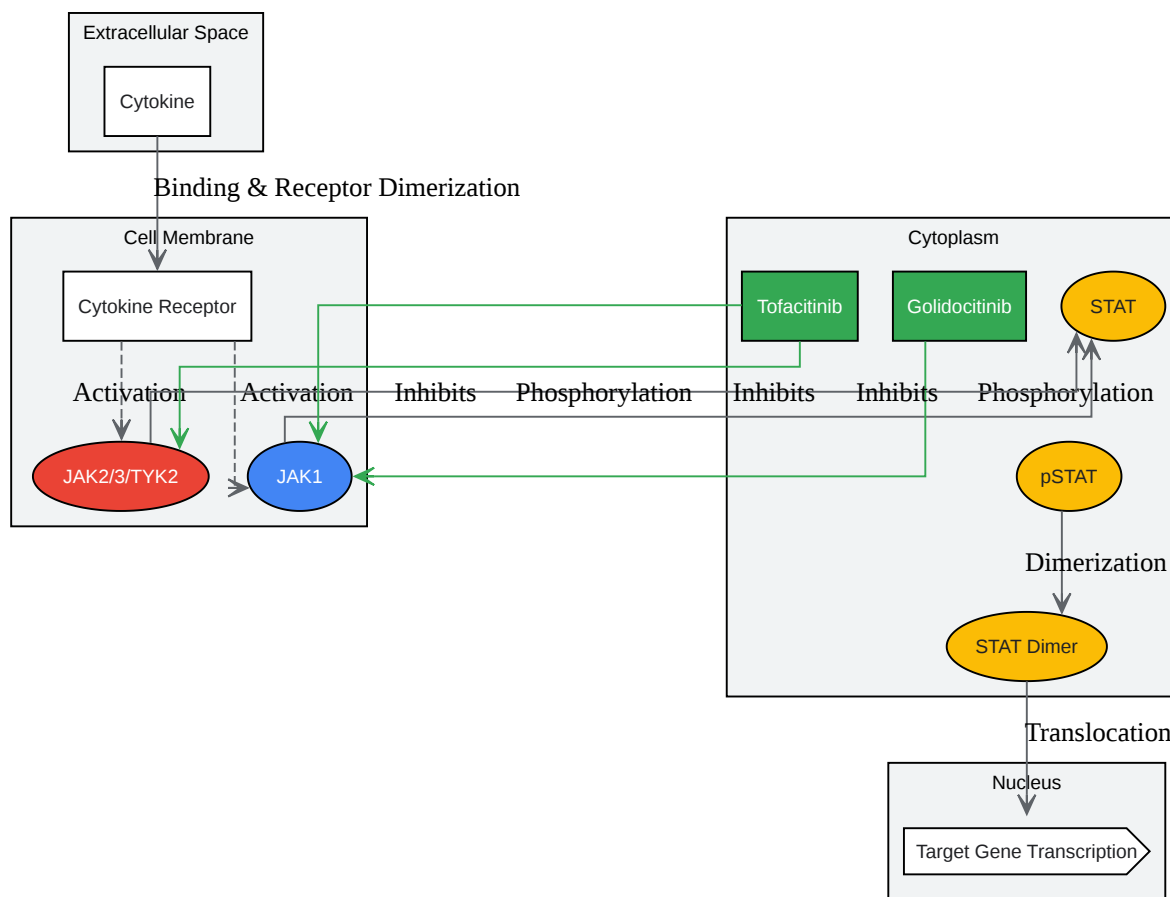
The inhibitory activity of **golidocitinib** and tofacitinib against the four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC₅₀), are compiled from various biochemical assays. It is important to note that direct comparisons of IC₅₀ values across different studies should be made with caution due to potential variations in experimental conditions.

Kinase	Golidocitinib (AZD4205) IC50 (nM)	Tofacitinib IC50 (nM)
JAK1	73[2]	15.1 - 112[3][4]
JAK2	13,233[5]	77.4[4]
JAK3	>30,000[5]	55.0[4]
TYK2	Data not available	489[4]

Golidocitinib demonstrates marked selectivity for JAK1, with significantly higher IC50 values for JAK2 and JAK3, indicating substantially weaker inhibition of these kinases.[5] Specifically, it is reported to have over 200-fold selectivity for JAK1 over other JAK family kinases.[6] Tofacitinib, in contrast, inhibits JAK1, JAK2, and JAK3 at nanomolar concentrations, with a lesser effect on TYK2.[4]

Signaling Pathway Context: The JAK-STAT Pathway

Both **golidocitinib** and tofacitinib exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors involved in immunity and inflammation. The diagram below illustrates the canonical JAK-STAT signaling cascade.



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